N,N-Dimethyl-p-phenylenediamine dihydrochloride
Overview
Description
N,N-Dimethyl-p-phenylenediamine dihydrochloride, also known as 4-Amino-N,N-dimethylaniline dihydrochloride, DMPD · 2HCl, or DMPPDA · 2HCl, is an azoreduction product of acid orange 52 (AO52) . It is suitable for microbiology and is often used in the oxidase test, which differentiates bacteria based on their ability to utilize the dye .
Molecular Structure Analysis
The linear formula of N,N-Dimethyl-p-phenylenediamine dihydrochloride is (CH3)2NC6H4NH2 · 2HCl . It forms stable, red radical cations, involved in a variety of redox reactions .Chemical Reactions Analysis
N,N-Dimethyl-p-phenylenediamine dihydrochloride is an aromatic amine mainly used as an intermediate to produce dyes . Its oxidation reaction with H2O2 in the presence of iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) . It is also used in the HID-AB (high iron diamine-alcian blue) staining procedures .Physical And Chemical Properties Analysis
N,N-Dimethyl-p-phenylenediamine dihydrochloride is a powder with a melting point of 210-215°C (dec.) . It is stable under normal conditions but is light sensitive and hygroscopic .Scientific Research Applications
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Microbiology
- Application : N,N-Dimethyl-p-phenylenediamine dihydrochloride is used in the oxidase test which differentiates bacteria based on their ability to utilize the dye .
- Method : In the oxidase test, the reagent (N,N-Dimethyl-p-phenylenediamine dihydrochloride) is used as an artificial electron donor for cytochrome c. When the reagent is oxidized by cytochrome c, it changes from colorless to a dark blue or purple compound .
- Results : This test is useful in the initial characterization of gram-negative bacteria .
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Peroxidase Test
- Application : N,N-Dimethyl-p-phenylenediamine dihydrochloride is suitable for use in the peroxidase test .
- Method : In the presence of Fe (3+), N,N-Dimethyl-p-phenylenediamine dihydrochloride gets converted to DMPD (∙+) radical, which is scavenged by antioxidant molecules present in test samples .
- Results : The conversion of N,N-Dimethyl-p-phenylenediamine dihydrochloride into a red pigment of semiquinone nature is used to determine the antioxidant potential .
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Microscopy
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Diagnostic Assay Manufacturing
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Hematology
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Histology
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Azoreduction
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Antioxidant Potential Measurement
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Cytochrome Oxidase Positive Aerobic Microorganisms Classification
- Application : N,N,N’,N’-tetramethyl-p-phenylenediamine dihydrochloride (TMPD) is used as a test reagent in microbiology for the classification of cytochrome oxidase positive aerobic microorganisms .
- Results : The outcomes would vary based on the specific application in cytochrome oxidase positive aerobic microorganisms classification .
Safety And Hazards
Future Directions
N,N-Dimethyl-p-phenylenediamine dihydrochloride is used in free chlorine colorimetric analysis since it reacts with Hypochlorous acid and Hypochlorite ions acquiring a pinkish color that can be quantitatively related to the concentration of those substances if it’s inside the working range . It is also used for the determination of peroxidase . It is a compound that is normally used to measure the antioxidant potential .
properties
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-10(2)8-5-3-7(9)4-6-8;;/h3-6H,9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEDWDXMFDKWFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883429 | |
Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-p-phenylenediamine dihydrochloride | |
CAS RN |
536-46-9 | |
Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylbenzene-1,4-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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